molecular formula C17H10FN3O3S B2893407 (Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide CAS No. 865248-80-2

(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide

Cat. No.: B2893407
CAS No.: 865248-80-2
M. Wt: 355.34
InChI Key: CNRURYRDFKVBGB-ZPHPHTNESA-N
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Description

(Z)-N-(4-Fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide is a benzothiazole-derived compound featuring a Z-configuration at the imine linkage. Its structure includes:

  • A 4-fluoro-substituted benzothiazole core.
  • A prop-2-yn-1-yl (propargyl) group at position 3 of the benzothiazole ring.
  • A 4-nitrobenzamide moiety attached via an N-ylidene bond.

Its synthesis likely involves alkylation and condensation reactions, as seen in analogous compounds .

Properties

IUPAC Name

N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10FN3O3S/c1-2-10-20-15-13(18)4-3-5-14(15)25-17(20)19-16(22)11-6-8-12(9-7-11)21(23)24/h1,3-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNRURYRDFKVBGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Similarities and Differences

Table 1: Key Structural and Spectral Comparisons
Compound Name Molecular Formula Substituents IR Data (C=O/C=S) Tautomerism References
Target Compound C₁₇H₁₁FN₃O₃S 4-F, 3-propynyl, 4-nitrobenzamide Not reported Z-configuration stabilizes thione form
(Z)-N-(4-Chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylbenzamide C₁₉H₁₅ClN₂OS 4-Cl, 2,4-dimethylbenzamide Not reported Similar Z-configuration
4-(Dimethylamino)-N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide C₂₁H₂₂N₃O₂S 4-MeO, 3-allyl, 4-dimethylaminobenzamide Not reported Exists in Z-form
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide C₂₁H₂₀N₄O₂S 3-MePh, dimethylamino-acryloyl 1690 cm⁻¹ (C=O) Thiadiazole-thione tautomerism
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide C₂₄H₂₀N₂O₂S 2-MeOPh, 4-Ph, 4-MeBz Not reported Confirmed by X-ray crystallography
Key Observations:

Substituent Effects: The 4-nitro group in the target compound introduces strong electron-withdrawing effects, contrasting with the 4-dimethylamino (electron-donating) group in and 4-methyl in . This affects solubility and electronic interactions in biological systems. The fluoro substituent (target) vs.

Tautomerism and Stability :

  • The Z-configuration in the target compound stabilizes the thione tautomer , as seen in triazole-thione derivatives (e.g., ), where νC=S bands at ~1250 cm⁻¹ confirm the thione form.
  • In contrast, thiadiazole derivatives (e.g., ) exhibit tautomerism between thiol and thione forms, resolved via IR absence of νS-H (~2500–2600 cm⁻¹) .

Spectral Data :

  • The absence of C=O bands in triazole derivatives (e.g., , 1663–1682 cm⁻¹) contrasts with the retained C=O in acryloyl-containing compounds (e.g., , 1690 cm⁻¹), highlighting divergent reaction pathways.

Q & A

Q. Table 1: Comparative IC₅₀ Values of Analogues

Substituent ModificationsIC₅₀ (μM, MCF-7)Selectivity Index (HEK-293/MCF-7)
4-NO₂ (Parent compound)1.2 ± 0.38.5
4-CF₃0.9 ± 0.212.4
Benzo[d]thiazole → Indole3.1 ± 0.52.1

Advanced: How should researchers address contradictory data in biological activity across studies?

Methodological Answer:

  • Assay standardization:
    • Use identical cell lines (e.g., ATCC-validated HeLa) and passage numbers .
    • Normalize DMSO concentrations (<0.1% v/v) to avoid solvent toxicity .
  • Compound stability checks:
    • Perform LC-MS stability studies in cell culture media (e.g., DMEM + 10% FBS) over 24–72 hours .
    • Monitor Z→E isomerization via HPLC under physiological conditions (pH 7.4, 37°C) .
  • Dose-response validation: Repeat experiments with independent synthetic batches to rule out batch variability .

Advanced: What strategies can evaluate the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced degradation studies:
    • Acidic/alkaline hydrolysis: Incubate in 0.1 M HCl/NaOH at 37°C for 24 hours; analyze via LC-MS .
    • Oxidative stress: Treat with 3% H₂O₂ and monitor nitro group reduction by UV-Vis (λmax = 270 nm) .
  • Metabolic stability:
    • Use liver microsomes (human/rat) to calculate intrinsic clearance (CLint) .
    • Identify metabolites via UPLC-QTOF-MS .

Advanced: How can computational modeling enhance the design of derivatives?

Methodological Answer:

  • Molecular dynamics (MD) simulations:
    • Simulate ligand-protein complexes (e.g., PFOR) for 100 ns to assess binding stability .
    • Calculate binding free energies (ΔG) using MM-PBSA .
  • ADMET prediction:
    • Use SwissADME to optimize logP (target: 2–3) and rule out Pan-Assay Interference Compounds (PAINS) .
  • QSAR modeling:
    • Develop 2D/3D-QSAR models (e.g., CoMFA) correlating substituent electronegativity with IC₅₀ .

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